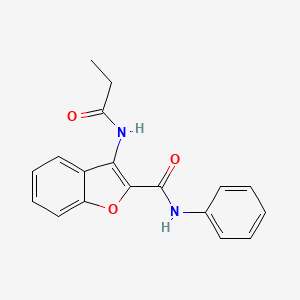

tert-Butyl 3-bromo-5-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds like tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl) ethoxy) propionate and 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves complex procedures that include palladium-catalyzed Suzuki reactions and treatment with bromine in acetic acid, respectively, showcasing the multifaceted approaches to synthesizing tert-butyl-containing compounds (Qi Zhang et al., 2022); (Lai Yi, 2003).

Molecular Structure Analysis

The molecular structure of compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has been analyzed through X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies, demonstrating the stability of their molecular structures and the presence of intramolecular charge transfer indicative of nonlinear optical properties (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

tert-Butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds showcases the compound's dual role as a methyl source and radical initiator, highlighting its versatility in chemical synthesis (Songjin Guo et al., 2014).

Physical Properties Analysis

The analysis of physical properties involves understanding the crystalline structure, melting points, and solubility. For example, the synthesis and structural determination of various tert-butyl-containing compounds provide insights into their physical characteristics, such as crystal structure and hydrogen bonding patterns, which are crucial for their applications in chemical synthesis (W. Baker et al., 1992).

Chemical Properties Analysis

The chemical properties of tert-butyl 3-bromo-5-methylbenzoate and related compounds can be derived from their reactivity, such as the laser flash photolysis of tert-butyl aroylperbenzoates, which reveals kinetics of the singlet and triplet states and the aroylphenyl radicals. These properties are essential for understanding their behavior in various chemical reactions (Bipin K Shah & D. Neckers, 2004).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Mild Fujiwara-Moritani Reactions : tert-Butyl perbenzoate, a derivative of tert-Butyl 3-bromo-5-methylbenzoate, is used as an alternative to benzoquinone for mild Fujiwara-Moritani reactions, enhancing the system further when combined with Cu(OAc)2 as a cocatalyst (Liu & Hii, 2011).

Chemical Synthesis

- Synthesis of Hydroxybenzoic Acids : This compound is involved in the synthesis of hydroxybenzoic acids, like 3,5-di-tert-butyl-4-hydroxybenzoic acid, via various chemical transformations (Yi, 2003).

Radical Chemistry

- Role in Radical Chemistry : tert-Butyl peroxybenzoate (TBPB), a related compound, is used in α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator (Guo et al., 2014).

Photolysis Studies

- Photolysis Research : The aroylperbenzoates of tert-butyl have been studied in laser flash photolysis, providing insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals (Shah & Neckers, 2004).

Electrochemical Applications

- Electroreduction Processes : In electrochemical studies, tert-Alkanecarbodithioates have led to the formation of benzo[b]thiophenes, showing the versatility of tert-butyl derivatives in electrochemical reactions (Voss & Dannat, 2015).

Thermal Decomposition

- Thermal Decomposition Studies : The thermal decomposition characteristics of TBPB, a related compound, have been studied, especially in the context of how ionic liquids affect its behavior (Jiang et al., 2019).

Safety and Hazards

The safety information for “tert-Butyl 3-bromo-5-methylbenzoate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-bromo-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPMJEFTUYRKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-bromo-5-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)